Strontium bis(2-ethylhexanolate)
Description
Contextualization within Organometallic Chemistry of Alkaline Earth Metals
Strontium bis(2-ethylhexanolate) belongs to the class of metal carboxylates, which are a significant subgroup of organometallic compounds. researchgate.net Within the chemistry of alkaline earth metals, these compounds are valued for their utility as precursors. researchgate.net The synthesis of such metal carboxylates, including strontium bis(2-ethylhexanolate), can be achieved through several routes. One common method is the reaction of a metal salt, such as strontium acetate, with 2-ethylhexanoic acid. researchgate.netvt.edu Another approach involves a ligand-exchange reaction between a metal halide and the alkanoic acid, which typically requires a base like triethylamine (B128534) to trap the resulting hydrogen halide. researchgate.net
The nature of the organic ligand plays a crucial role in determining the physical and chemical properties of the organometallic compound. In Strontium bis(2-ethylhexanolate), the branched, medium-length alkyl chains of the 2-ethylhexanoate (B8288628) ligands render the molecule soluble in non-polar organic solvents. academie-sciences.fr This is a key characteristic that distinguishes it from inorganic strontium salts and makes it suitable for solution-based processing techniques. americanelements.comacademie-sciences.fr While other organometallic strontium precursors exist, such as β-diketonates and cyclopentadienyl (B1206354) derivatives, metal carboxylates like Strontium bis(2-ethylhexanoate) are often favored for their stability and handling characteristics. academie-sciences.frmocvd-precursor-encyclopedia.de The compound readily dissociates into the strontium cation and 2-ethylhexanoate anions, which is a key aspect of its reactivity in precursor solutions. europa.eu
Significance in Precursor Chemistry for Functional Materials
The primary significance of Strontium bis(2-ethylhexanolate) lies in its role as a molecular precursor for the fabrication of strontium-containing functional materials, particularly complex oxide thin films. americanelements.comresearchgate.net It is a key component in chemical solution deposition (CSD) techniques like metallo-organic decomposition (MOD). academie-sciences.fr In these methods, precursors are dissolved in a common solvent to create a solution with the desired stoichiometry, which is then applied to a substrate to form a thin film. academie-sciences.fr
The advantages of using Strontium bis(2-ethylhexanoate) in these processes include:
Solubility: Its solubility in common organic solvents like xylene allows for the preparation of stable, homogeneous precursor solutions. academie-sciences.fr
Stability: Compared to other precursors like metal alkoxides, metal carboxylates exhibit greater stability towards hydrolysis, simplifying handling and storage. academie-sciences.fr
Versatility: It can be combined with other metal-organic precursors, such as those of bismuth, tantalum, and titanium, to synthesize multi-component materials. vt.eduacademie-sciences.fr
However, the use of precursors with large organic ligands like 2-ethylhexanoate is not without challenges. A significant research finding is that the large organic content can lead to substantial weight loss and shrinkage during thermal processing (calcination and annealing), which can cause defects like cracking in the final film. academie-sciences.fr To mitigate this, researchers carefully control solution concentration and thermal processing parameters. academie-sciences.fr An alternative approach in research involves using precursors with shorter-chain ligands, such as acetates, to reduce organic content and minimize shrinkage. academie-sciences.fr
Overview of Research Directions and Key Applications
Research involving Strontium bis(2-ethylhexanolate) is predominantly focused on its application in the electronics industry for creating advanced ceramic thin films. The major applications include:
Ferroelectric Thin Films: It is a widely used precursor for depositing layered perovskite materials such as Strontium Bismuth Tantalate (SrBi2Ta2O9 or SBT) and Barium Strontium Titanate (Ba,Sr)TiO3 or BST). academie-sciences.frcymitquimica.comresearchgate.net These materials are of great interest for use in non-volatile ferroelectric random-access memories (FeRAMs). vt.eduacademie-sciences.fr Research in this area investigates how processing conditions, such as the amount of excess bismuth precursor and the post-deposition annealing temperature, affect the film's microstructure, dielectric constant, and ferroelectric properties. vt.educymitquimica.com For instance, annealing SBT films at higher temperatures has been shown to increase grain size and improve ferroelectric properties. vt.edu
Dielectric Layers: The compound is also used in Combustion Chemical Vapor Deposition (CCVD) to create strontium oxide (SrO) thin films. google.com These films can act as barrier layers in electronic components like thin-film capacitors. google.com
Current research directions aim to refine deposition techniques to achieve better control over film quality and properties at a molecular level. This includes modifying precursor solutions and optimizing thermal treatments to produce crack-free, uniform films with enhanced electrical performance for next-generation electronic devices. academie-sciences.frcymitquimica.com
| Application | Material Produced | Deposition Technique | Key Research Focus |
| Non-Volatile Memory (FeRAM) | SrBi2Ta2O9 (SBT), (Ba,Sr)TiO3 (BST) | Metallo-Organic Decomposition (MOD), Chemical Solution Deposition (CSD) academie-sciences.frresearchgate.net | Optimizing annealing temperature and precursor stoichiometry to improve ferroelectric properties and reduce defects. vt.educymitquimica.com |
| Thin Film Capacitors | Strontium Oxide (SrO) | Combustion Chemical Vapor Deposition (CCVD) google.com | Deposition of barrier layers onto flexible metal foils. google.com |
| Advanced Ceramics | Strontium Titanate (SrTiO3) | Modified Sol-Gel Processing researchgate.net | Investigating the influence of crystallization on the structural and optical properties of nano-sized films. researchgate.net |
Properties
CAS No. |
93839-99-7 |
|---|---|
Molecular Formula |
C16H34O2Sr |
Molecular Weight |
346.1 g/mol |
IUPAC Name |
strontium;2-ethylhexan-1-olate |
InChI |
InChI=1S/2C8H17O.Sr/c2*1-3-5-6-8(4-2)7-9;/h2*8H,3-7H2,1-2H3;/q2*-1;+2 |
InChI Key |
DBEHAALZRVWGCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Sr+2] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Development
Solution-Phase Synthesis Routes
Solution-phase synthesis offers versatile and scalable methods for producing strontium bis(2-ethylhexanolate). The primary approaches involve the reaction of a strontium source with 2-ethylhexanoic acid in a suitable solvent.
Ligand exchange is a common and convenient method for preparing metal alkanoates. researchgate.net In this approach, a strontium salt with a more labile ligand, such as an acetate, is reacted with 2-ethylhexanoic acid. The 2-ethylhexanoate (B8288628) ligand displaces the original ligand to form the desired product. Ethylhexanoate derivatives of alkaline earth metals, including strontium, have been successfully synthesized from their acetates. researchgate.net
The general reaction can be represented as: Sr(CH₃COO)₂ + 2 C₈H₁₆O₂ → Sr(C₈H₁₅O₂)₂ + 2 CH₃COOH
Another variation of this method involves the reaction between a metal halide and the alkanoic acid. This process typically requires the use of a base, such as triethylamine (B128534), to neutralize the hydrogen halide byproduct. An excess of the alkanoic acid is often used to prevent the formation of mixed alkanoate-halide species. researchgate.net The exchange reaction is an attractive synthetic route due to its often mild reaction conditions and the ability to produce well-defined products. mdpi.com
This method involves the direct reaction of a strontium source, such as strontium metal, its oxide, or its hydroxide (B78521), with 2-ethylhexanoic acid. The reaction of Group 2 metals with acids typically produces hydrogen gas and the corresponding metal salt. chemguide.co.uk
The reaction with strontium metal is: Sr + 2 C₈H₁₆O₂ → Sr(C₈H₁₅O₂)₂ + H₂
Alternatively, strontium oxide or hydroxide can be used. A process involving the direct fusion of Group 2 element oxides or hydroxides with molten fatty acids at high temperatures has been described. google.com However, this high-temperature method can lead to products contaminated with unreacted starting materials, which are difficult to remove. google.com Another approach involves heating powdered metals with 2-ethylhexanoic acid in the presence of water and oxygen, but this reaction is characterized by a very long duration. google.com
Non-aqueous synthesis routes are employed to achieve higher purity and to produce materials suitable for moisture-sensitive applications like MOCVD. These methods utilize organic solvents and rigorously exclude water. The use of coordinating organic solvents can be an alternative to surfactant-based systems, which is advantageous when the accessibility of the particle surface and the level of organic impurities are critical parameters. researchgate.net
These syntheses often involve reacting a strontium precursor with 2-ethylhexanoic acid in a high-boiling point organic solvent. The main advantage of such surfactant-free methods is the significant improvement in product purity, as residual surfactants can be detrimental in catalytic and electronic applications. researchgate.net The synthesis temperature is typically in the range of 50 to 200°C. researchgate.net
Electrochemical Synthesis Techniques
Electrochemical synthesis offers a high-purity alternative to traditional chemical routes. This technique involves the anodic dissolution of a metal in an electrolytic solution containing the desired ligand. For the synthesis of strontium bis(2-ethylhexanolate), a strontium metal anode would be used in an electrolyzer. google.com
The process, as described for other metal 2-ethylhexanoates, typically uses an electrolyzer where an ion-exchange membrane separates the anode and cathode compartments. The anolyte would consist of 2-ethylhexanoic acid, a low-weight aliphatic alcohol (like methanol) as a solvent, and an electroconductive additive, which is often a small amount of the product itself or another salt of the acid. google.com As an electric current is passed through the cell, the strontium anode dissolves, reacting with the 2-ethylhexanoate ions in the solution to form the desired product, which may precipitate from the solution. google.com This method avoids many of the byproducts and unreacted starting materials that can contaminate products from other routes, making it ideal for producing the high-purity precursors required for microelectronics applications. google.com
Influence of Synthesis Conditions on Precursor Purity and Activity
The purity and activity of strontium bis(2-ethylhexanolate) are highly dependent on the synthesis conditions. The choice of synthetic route, solvent, temperature, and purification method all play a crucial role.
| Synthesis Parameter | Influence on Purity and Activity |
| Reaction Temperature | High temperatures in direct fusion methods can lead to thermal decomposition and contamination with unreacted oxides. google.com |
| Solvent | Aqueous routes can lead to the formation of hydrated species, while non-aqueous, surfactant-free methods yield higher purity products. researchgate.net |
| Starting Materials | Using strontium halides in ligand exchange can result in halide contamination if the reaction is incomplete. researchgate.net |
| Purification Method | Removal of excess acid via vacuum distillation can cause thermal decomposition of the product. google.com Electrochemical methods can yield high-purity products directly. google.com |
| Atmosphere | Exclusion of air and moisture is critical for preparing precursors for MOCVD/ALD to prevent hydrolysis and oxide formation. |
For applications in advanced materials, such as precursors for thin-film deposition, thermal stability and volatility are key indicators of activity. Contamination from byproducts or unreacted starting materials can negatively affect these properties, leading to defects in the final material. researchgate.net
Design Principles for Advanced Strontium Precursors
The design of advanced strontium precursors, including strontium bis(2-ethylhexanolate), is driven by the specific requirements of the intended application, such as ALD or MOCVD. The primary goal is to create molecules with optimal volatility, thermal stability, and reactivity.
Key design principles include:
Ligand Modification : The structure of the organic ligand is the most critical factor. For vapor deposition techniques, precursors must be volatile and thermally stable within the deposition temperature window. rsc.org This can be achieved by modifying the ligand structure, for instance, by adding chelating arms to disrupt intermolecular interactions (oligomerization) and thereby increase volatility and lower the melting point. rsc.org
Physical State : For many deposition applications, liquid precursors are preferred over solids as they offer more reliable and reproducible vapor delivery. The synthesis of liquid precursors like bis(n-propyltetramethylcyclopentadienyl)strontium highlights this trend. ntu.edu.sg
Minimizing Contamination : Precursor design aims to minimize ligand-derived contamination in the deposited film. Studies on precursors for focused electron beam-induced deposition (FEBID) suggest that complexes with a small number of simple, monodentate ligands can be advantageous as they may decompose more cleanly. jhu.edu
Computational Modeling : First-principles calculations and other computational methods are increasingly used to predict the properties of potential precursors and to understand their decomposition pathways on a substrate. aps.org This allows for a more rational design process, saving significant experimental effort.
Ultimately, the development of advanced strontium precursors involves a synergistic approach combining ligand design, synthesis optimization, and thorough characterization to meet the stringent demands of modern materials science. researchgate.netresearchgate.net
Ligand Modification for Volatility Control
The volatility of a metal-organic precursor is a critical parameter for its application in vapor deposition techniques. For alkaline-earth elements like strontium, which have a large ionic radius, their complexes often exhibit low volatility due to a tendency to form polymeric or oligomeric structures. acs.orggoogle.com To counteract this, significant research has been dedicated to modifying the ligand environment to create monomeric or dimeric compounds with enhanced vapor pressure. google.com
One effective strategy is the introduction of sterically bulky ligands. These large groups physically obstruct intermolecular interactions, preventing the polymerization that plagues simpler complexes. acs.orgdtic.mil For instance, the use of encapsulating cyclopentadienyl (B1206354) ligands with bulky isopropyl or tert-butyl substituents has been shown to dramatically increase the volatility of organometallic compounds of large metals like strontium and barium. dtic.milaip.org This principle of steric shielding is directly applicable to the design of precursors like strontium bis(2-ethylhexanolate).
Another powerful technique is the formation of heteroleptic complexes, which contain a mixture of different ligands. This approach offers a "ligand synergism" where the combination of ligands provides enhanced properties, such as high volatility and good thermal stability, that are not present in the homoleptic (single-ligand) counterparts. acs.orgdtic.mil For example, heteroleptic strontium precursors synthesized with a combination of aminoalkoxide and β-diketonate ligands have demonstrated improved volatility suitable for ALD applications. acs.org
Furthermore, direct chemical modification of the ligands can enhance volatility. Silylation, the replacement of a proton in an alcohol group with a silyl (B83357) group (like trimethylsilyl), has been successfully employed. A study on strontium complexes with ethereal and β-diketonate ligands (specifically 1,1,1,5,5,5-hexafluoropentanedionate, hfacH) showed that silylation of the ethereal ligand's hydroxyl group resulted in a compound with high volatility. acs.org
The table below summarizes various ligand modification strategies and their impact on the volatility of strontium precursors.
| Ligand Modification Strategy | Example Ligand Type | Mechanism | Outcome | Reference |
| Introduction of Bulky Groups | Isopropyl-substituted cyclopentadienyls | Increases steric hindrance, preventing oligomerization. | Enhanced volatility and thermal stability. | dtic.milaip.org |
| Heteroleptic Complex Formation | Aminoalkoxides and β-diketonates | Creates stable, saturated metal centers in monomeric or dimeric forms. | Improved volatility and selective dissociation. | acs.org |
| Silylation | Ethereal ligands with hydroxyl groups | Replaces polar O-H bond with less polar O-SiMe₃ group, reducing intermolecular forces. | High volatility achieved. | acs.org |
| Alkylation of Ligands | Polyalkylated pyrrolyl anions | Allows for fine-tuning of physical properties through changes in alkyl (R) groups. | Potential to create monomeric/dimeric structures with desired volatility. | google.com |
Steric and Electronic Effects on Molecular Structure
The molecular structure of Strontium bis(2-ethylhexanolate) and related precursors is fundamentally governed by the steric and electronic properties of its ligands. The large size of the strontium ion necessitates a coordinatively saturated environment to achieve stability and prevent the formation of non-volatile polymers. acs.orggoogle.com The interplay between the size (steric effect) and charge distribution (electronic effect) of the ligands dictates the final geometry, coordination number, and nuclearity (i.e., whether it is a monomer, dimer, or trimer) of the complex.
Steric Effects: The bulkiness of the ligands is a primary determinant of the complex's structure. Large, sterically demanding ligands can limit the number of units that can cluster around the metal centers, favoring the formation of lower nuclearity species like dimers or trimers instead of extended polymers. acs.org For example, in a series of heteroleptic strontium complexes, the choice of different aminoalkoxide ligands led to the formation of either dimeric or trimeric structures. acs.org The crystal structures of these compounds reveal how the ligands arrange themselves to accommodate the strontium ions, with metal-to-oxygen bond lengths and chelate angles adjusting to minimize steric strain. acs.org In one study comparing related calcium and strontium complexes, the strontium complex exhibited longer metal-to-oxygen bonding distances, a direct consequence of accommodating the larger strontium ion and the steric hindrance from eight-coordinated oxygen atoms. acs.org
Electronic Effects: The electronic properties of the ligands, such as the presence of electron-withdrawing or electron-donating groups, also influence the molecular structure. Electron-withdrawing groups, such as the fluorine atoms in the hfac ligand (1,1,1,5,5,5-hexafluoro-2,4-pentanedionate), can affect the polarity and strength of the metal-ligand bonds. acs.org In a study of heteroleptic strontium complexes, the use of the highly fluorinated hfac ligand, in combination with aminoalkoxide ligands, resulted in stable trimeric structures held together by a network of bridging oxygen atoms. acs.org The bonding in such strontium complexes is highly ionic. aip.org The introduction of different functional groups can also direct how the complex interacts with surfaces during deposition processes, a critical aspect of precursor design. aip.orgcolab.ws
The structural outcomes based on these effects are summarized in the table below.
| Effect | Influencing Factor | Impact on Molecular Structure | Example | Reference |
| Steric | Ligand bulkiness (e.g., large alkyl or silyl groups) | Prevents polymerization, favors lower nuclearity (dimers, trimers). Affects bond lengths and angles. | Use of bulky aminoalkoxide ligands leads to specific dimeric or trimeric Sr complexes. | acs.org |
| Steric | Metal ionic radius | Larger ions require more space, influencing coordination number and bond distances. | Sr-O bond distances are longer than Ca-O distances in analogous complexes to accommodate the larger Sr ion. | acs.org |
| Electronic | Electron-withdrawing groups (e.g., -CF₃) | Modifies bond polarity and strength. Can stabilize specific structural arrangements. | Use of fluorinated hfac ligands contributes to the formation of stable, trimeric Sr complexes. | acs.orgacs.org |
| Electronic | Nature of coordinating atoms (e.g., N, O) | Influences the type and strength of bridging between metal centers. | Aminoalkoxide ligands provide μ₂– and μ₃–O bridges to form stable multinuclear complexes. | acs.org |
Advanced Characterization of Molecular and Coordination Structure
X-ray Diffraction Studies
X-ray diffraction techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a compound, including bond lengths, bond angles, and the coordination geometry of the metal center. nih.govresearchgate.net While a single crystal structure of Strontium bis(2-ethylhexanolate) is not available in the surveyed literature, analysis of other strontium carboxylate complexes reveals common coordination motifs. Strontium, as a large alkaline earth metal ion, typically exhibits high coordination numbers, commonly 8 or 9. researchgate.net The carboxylate ligands can coordinate to the strontium ion in various ways, including monodentate, bidentate chelating, and bidentate bridging fashions. researchgate.net In many strontium carboxylate structures, bridging carboxylate groups lead to the formation of polymeric one-, two-, or three-dimensional networks. researchgate.nettandfonline.com
Powder X-ray diffraction (PXRD) is used to identify the crystalline phases present in a bulk sample and to determine the unit cell parameters of a crystalline material. nih.gov A PXRD pattern is a fingerprint of a crystalline solid. Although no experimental powder diffraction pattern for Strontium bis(2-ethylhexanolate) has been reported in the searched literature, a PXRD study would be essential to confirm the phase purity of a synthesized sample. The diffraction peaks could be indexed to determine the crystal system and unit cell dimensions. nih.gov Furthermore, comparison with simulated powder patterns from single-crystal data of related strontium carboxylates could provide insights into the likely crystal structure. tandfonline.com
Mass Spectrometry for Molecular Integrity and Fragmentation
Mass spectrometry serves as a critical analytical technique for verifying the molecular integrity of Strontium bis(2-ethylhexanolate) and elucidating its fragmentation pathways under energetic conditions. This method provides insights into the stability of the coordination complex and the bonding between the strontium metal center and the 2-ethylhexanoate (B8288628) ligands. Analysis of the resulting mass spectrum allows for the confirmation of the compound's molecular weight and the identification of characteristic fragment ions, which together provide a detailed picture of its molecular structure.
Detailed Research Findings
Upon introduction into the mass spectrometer, Strontium bis(2-ethylhexanolate) is ionized, typically forming a molecular ion ([M]⁺). The mass-to-charge ratio (m/z) of this molecular ion is a primary indicator of the compound's integrity. For Strontium bis(2-ethylhexanolate) (C₁₆H₃₀O₄Sr), the theoretical molecular weight is approximately 374.03 g/mol . The observation of a prominent peak at or near this m/z value would confirm that the compound remains intact through the initial stages of analysis.
Fragmentation of the molecular ion provides further structural information. In the context of metal carboxylates like Strontium bis(2-ethylhexanolate), fragmentation patterns are influenced by the relative strengths of the metal-ligand bond and the covalent bonds within the organic ligand itself. A common fragmentation pathway for such organometallic compounds involves the loss of one or both of the organic ligands as neutral or radical species, with the positive charge being retained by the metal-containing fragment.
Another significant fragmentation process involves bond cleavages within the 2-ethylhexanoate ligand. For 2-ethylhexanoic acid, a key fragmentation event leads to the formation of a highly stable ion-radical at m/z 88. This fragment is often the most intense peak in the mass spectrum of the free acid. It is therefore anticipated that a similar fragmentation would be observed for the strontium salt, indicating the cleavage of the ligand structure.
The presence of strontium's multiple stable isotopes (⁸⁴Sr, ⁸⁶Sr, ⁸⁷Sr, and ⁸⁸Sr) would result in a characteristic isotopic pattern for all strontium-containing fragments, providing a definitive signature for their identification in the mass spectrum.
Interactive Data Table: Theoretical m/z of Key Ions
The following table outlines the calculated mass-to-charge ratios for the molecular ion and plausible fragment ions of Strontium bis(2-ethylhexanolate), based on the most abundant isotope of strontium (⁸⁸Sr).
| Ion Species | Proposed Formula | Calculated m/z |
| Molecular Ion | [Sr(C₈H₁₅O₂)₂]⁺ | ~374.1 |
| Fragment after loss of one ligand | [Sr(C₈H₁₅O₂)]⁺ | ~231.0 |
| Ligand Fragment Ion-Radical | [C₅H₁₂O]⁺ | 88.1 |
| Strontium Ion | [Sr]⁺ | 87.9 |
| Fragment after loss of a butyl group | [Sr(C₈H₁₅O₂) (C₄H₇O₂)]⁺ | ~317.1 |
Interactive Data Table: Expected Fragmentation Pathways
This table details the likely fragmentation processes observed during the mass spectrometric analysis of Strontium bis(2-ethylhexanolate).
| Fragmentation Pathway | Description | Resulting m/z of Major Fragment |
| Loss of a 2-ethylhexanoate radical | The molecular ion loses one of the 2-ethylhexanoate ligands as a radical. | ~231.0 |
| Cleavage of the ligand | Fragmentation within one of the 2-ethylhexanoate ligands, leading to the characteristic m/z 88 ion. | 88.1 |
| Complete loss of ligands | The molecular ion loses both 2-ethylhexanoate ligands, resulting in a bare strontium ion. | 87.9 |
| Loss of a butyl radical from a ligand | A butyl radical is cleaved from one of the ethylhexanoate ligands attached to the strontium core. | ~317.1 |
Thermal Decomposition Mechanisms and Kinetics
Thermogravimetric Analysis (TGA) for Decomposition Profiles
Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature. For strontium carboxylates, TGA reveals a multi-stage decomposition process.
Studies on general strontium carboxylates show a characteristic decomposition pattern. researchgate.net Initially, a slight mass loss may occur at lower temperatures (100-130°C), corresponding to the evaporation of any physically adsorbed water or residual solvent. A more significant decomposition of the carboxylate ligand begins at higher temperatures. The main decomposition phase for strontium carboxylates typically occurs in the temperature range of 380-510°C, leading to the formation of the final metal oxide residue. researchgate.net The profile shows the mass remains stable until the onset of decomposition, after which a sharp decrease in mass is observed until only the inorganic residue remains.
A typical TGA profile for a metal carboxylate involves distinct steps which can be summarized as follows:
| Temperature Range (°C) | Process | Mass Loss (%) |
| 100 - 130 | Evaporation of bound water/solvent | Variable, typically low |
| 270 - 290 | Evaporation of excess extractant/ligand | Variable |
| 380 - 510 | Main decomposition of carboxylate ligand | Significant |
| > 510 | Stable residue (Strontium Oxide) | - |
| Note: This table is a generalized representation based on data for strontium carboxylates. researchgate.net Specific values for Strontium bis(2-ethylhexanolate) may vary. |
Investigation of Decomposition Pathways under Controlled Atmospheres
The atmosphere under which thermal decomposition occurs significantly influences the reaction pathways and the final products. The decomposition of Strontium bis(2-ethylhexanolate) can proceed differently in an oxidative (e.g., air) versus an inert (e.g., nitrogen or argon) atmosphere.
In an oxidative atmosphere (air) , the organic ligands (2-ethylhexanoate) combust. The primary decomposition products are gaseous carbon dioxide (CO₂) and water (H₂O), with the potential for incomplete combustion to also produce carbon monoxide (CO). chemsrc.comfishersci.commega.de The solid residue is typically strontium oxide (SrO), although the formation of strontium carbonate (SrCO₃) as a stable intermediate is also common. fishersci.comresearchgate.net The carbonate may then decompose to the oxide at higher temperatures. researchgate.net
In an inert atmosphere (nitrogen or argon) , combustion is suppressed. The decomposition proceeds through pyrolysis of the organic ligand. This process involves the breaking of C-C and C-H bonds, leading to the formation of a variety of volatile organic molecules and a solid residue. bohrium.com By analogy with other metal carboxylates decomposed under inert conditions, the residue is often a composite of the metal oxide (SrO) and elemental carbon (char), resulting from the incomplete breakdown of the organic ligand. bohrium.com The formation of this carbonaceous matrix can influence the morphology and properties of the final oxide particles. bohrium.com
The general decomposition reactions can be summarized as:
In Air: Sr(C₈H₁₅O₂)₂ (s) + O₂ (g) → SrO (s) + CO₂ (g) + H₂O (g)
In Nitrogen/Argon: Sr(C₈H₁₅O₂)₂ (s) → SrO (s) + Volatile Organics (g) + C (s)
Analysis of Ligand Dissociation Sequences
The decomposition process is initiated by the weakening and eventual cleavage of the coordinate bond between the strontium ion and the oxygen atoms of the carboxylate groups. This ligand dissociation is a critical step that precedes the breakdown of the organic moiety. While specific studies detailing the dissociation sequence for Strontium bis(2-ethylhexanolate) are limited, the mechanism can be inferred from general principles of metal carboxylate thermolysis. rsc.org
The decomposition likely begins with the homolytic or heterolytic cleavage of one of the Sr-O bonds. This would form a radical or ionic intermediate that is highly unstable and quickly undergoes further reaction. The process of the carboxylate group tilting towards the metal surface to deposit the alkyl species has been described for other metal carboxylates. rsc.org Given that there are two 2-ethylhexanoate (B8288628) ligands, their dissociation may be sequential rather than simultaneous. The first ligand dissociation would require a certain activation energy, forming an intermediate species [Sr(OOCR)]⁺. The second ligand would then detach, possibly at a similar or higher temperature, leading to the complete separation of the organic and inorganic components. Techniques like mass spectrometry coupled with thermal analysis (TGA-MS) are instrumental in identifying the gaseous fragments evolved at each temperature, which can help elucidate the step-by-step dissociation and decomposition sequence. nih.gov
Mechanisms of Oligomerization and Non-Volatile Residue Formation
The non-volatile residue from the thermal decomposition of Strontium bis(2-ethylhexanolate) is primarily strontium oxide (SrO). researchgate.netresearchgate.net In some cases, particularly under atmospheres containing CO₂, strontium carbonate (SrCO₃) is formed as a stable intermediate, which then decomposes to SrO at temperatures above 900°C. researchgate.net
During the decomposition in an inert atmosphere, the detached 2-ethylhexanoate ligands undergo complex pyrolysis reactions. These reactions can lead to the formation of carbonaceous species through oligomerization and polymerization of the hydrocarbon fragments. rsc.org Studies on other metal carboxylates have shown that the alkyl chains can couple to form longer-chain hydrocarbons and carbonaceous oligomers on the surface. rsc.org This process contributes to the formation of a carbon-based char that becomes part of the non-volatile residue alongside the strontium oxide. The presence of this carbon can act as a reducing agent at very high temperatures or influence the crystallization and morphology of the final SrO particles. bohrium.com
Kinetic Modeling of Thermal Degradation Processes
Kinetic modeling of thermal degradation provides quantitative insights into the reaction rates, activation energies, and reaction mechanisms. By applying kinetic models to TGA data obtained at multiple heating rates, the kinetic triplet—activation energy (Ea), pre-exponential factor (A), and the reaction model f(α)—can be determined. nih.gov
Studies on similar long-chain strontium soaps (valerate, caprylate, and laurate) have shown that their thermal decomposition can be described by zero-order kinetics. asianpubs.org The activation energies calculated for these compounds were found to be in the range of 38-63 kJ/mol. asianpubs.org Another study on strontium alginate complexes also determined the activation energy of decomposition, finding the thermal stability of alginate complexes followed the order Ca > Sr ≥ Ba. scispace.com
Common methods for kinetic analysis include model-free isoconversional methods (like Friedman or Ozawa-Flynn-Wall) and model-fitting methods (like Coats-Redfern). scispace.comd-nb.info For strontium valerate, caprylate, and laurate, the Coats-Freeman-Carroll method was used to determine the kinetic parameters. asianpubs.org
Kinetic Parameters for Decomposition of Strontium Soaps
| Compound | Order of Reaction | Activation Energy (Ea) (kJ/mol) |
|---|---|---|
| Strontium Valerate | 0 | 39.86 |
| Strontium Caprylate | 0 | 49.50 |
| Strontium Laurate | 0 | 63.46 |
Source: Data from a study on strontium soaps, providing a strong analogy for Strontium bis(2-ethylhexanolate). asianpubs.org
These data suggest that the thermal decomposition of Strontium bis(2-ethylhexanolate) is also likely a low-activation-energy process that can be modeled using established solid-state reaction kinetics. The negative entropy of activation values often found in such studies indicate that the activated complex formed during decomposition is more ordered than the reactants. scispace.com
Applications of Strontium Bis 2 Ethylhexanolate in Functional Material Deposition
Strontium bis(2-ethylhexanoate) serves as a metal-organic source for strontium in various deposition techniques aimed at producing functional oxide thin films. Its utility is primarily demonstrated in chemical solution methods, and its characteristics provide a basis for its application in vapor deposition processes.
Catalytic Applications and Mechanistic Investigations of Strontium Bis 2 Ethylhexanoate
Strontium bis(2-ethylhexanoate), an organometallic compound soluble in organic solvents, demonstrates notable catalytic activity in various chemical transformations. americanelements.com Its utility spans from polymerization processes to other potential catalytic reactions, driven by the unique properties of the strontium cation and the 2-ethylhexanoate (B8288628) ligands.
Theoretical and Computational Chemistry Studies
Electronic Structure Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) has been employed to investigate the electronic structure of metal carboxylates, offering a quantum mechanical understanding of their bonding and reactivity. While specific DFT studies on strontium bis(2-ethylhexanoate) are not extensively reported in the literature, calculations on related carboxylate systems provide a strong basis for understanding its electronic properties.
Molecular Dynamics Simulations for Precursor Behavior in the Gas Phase and Solution
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing insights into their conformational changes, interactions, and transport properties. While specific MD simulations for strontium bis(2-ethylhexanoate) are not widely available, simulations of related strontium carboxylate systems in different environments offer valuable parallels.
MD simulations have been used to investigate the initial stages of growth of strontium carbonate, revealing that the incorporation of strontium ions is an energetically favorable process. acs.org This suggests that in a solution or gas phase, the strontium bis(2-ethylhexanoate) precursor molecules would readily interact and contribute to the growth of strontium-containing materials. Simulations of other metal carboxylate precursors in solution have shown how solvent molecules influence the precursor's structure and reactivity, which would also be a key factor in the solution-based deposition processes involving strontium bis(2-ethylhexanoate). uantwerpen.be
Modeling of Coordination Geometries and Ligand Field Effects
The coordination geometry around the strontium ion in strontium bis(2-ethylhexanoate) is a critical factor determining its physical and chemical properties. While detailed crystallographic data for this specific compound is scarce, in-situ X-ray absorption spectroscopy (XAS) has been suggested as a technique to elucidate the coordination geometry.
Theoretical modeling, often guided by experimental data from related compounds, can predict the likely coordination environment. For strontium complexes, coordination numbers can vary, but given the size of the 2-ethylhexanoate (B8288628) ligands, a lower coordination number might be expected. The bulky nature of the ligands will also influence the ligand field around the strontium ion. Ligand field theory, often augmented by computational methods, can be used to describe the electronic splitting of the metal d-orbitals, although for a d-block element like strontium with a filled outer shell, these effects are less pronounced compared to transition metals. nih.govmdpi.commdpi.com However, the electrostatic field created by the carboxylate ligands plays a significant role in the stability and reactivity of the complex.
Prediction of Thermal Decomposition Pathways and Energetics
Understanding the thermal decomposition of strontium bis(2-ethylhexanoate) is essential for its application as a precursor in techniques like chemical vapor deposition (CVD) and metal-organic decomposition (MOD). Computational modeling can predict the most likely decomposition pathways and the associated energy barriers.
Studies on the thermal decomposition of other metal carboxylates, such as strontium oxalate, show a multi-step process involving dehydration followed by the decomposition of the anhydrous salt to the carbonate and finally to the oxide. researchgate.net For strontium bis(2-ethylhexanoate), the decomposition is expected to initiate with the cleavage of the strontium-oxygen bond or the C-C bonds within the ligand. rsc.org Kinetic models developed for the decomposition of other metal 2-ethylhexanoates suggest that the process can be complex, involving the formation of intermediate species. researchgate.net Computational chemistry can be used to calculate the bond dissociation energies and reaction enthalpies for various potential decomposition reactions, thereby identifying the most energetically favorable pathway for the formation of strontium oxide or other desired strontium-containing phases.
| Decomposition Product | Predicted Formation Mechanism |
| Strontium Oxide (SrO) | Thermal cleavage of Sr-O and C-C bonds, followed by oxidation of organic fragments. |
| Strontium Carbonate (SrCO3) | An intermediate phase formed during decomposition in an oxygen-containing atmosphere. |
| Volatile Organic Fragments | Byproducts from the breakdown of the 2-ethylhexanoate ligands. |
Simulation of Thin Film Growth Processes at the Atomic Scale
Atomic-scale simulations provide a detailed picture of how precursor molecules like strontium bis(2-ethylhexanoate) contribute to the growth of thin films. These simulations can model the adsorption of the precursor onto a substrate, its surface diffusion, and its subsequent decomposition and incorporation into the growing film.
While direct simulations of thin film growth from strontium bis(2-ethylhexanoate) are not readily found, studies on the atomic layer deposition (ALD) and molecular beam epitaxy (MBE) of strontium oxide (SrO) and other perovskite oxides offer significant insights. nih.govlsu.edu These simulations show that the initial stages of growth are critical in determining the final film quality and properties. For instance, the growth of SrO on a substrate can be influenced by surface reconstructions and the presence of defects. nih.gov Simulating the interaction of the strontium bis(2-ethylhexanoate) molecule with a specific substrate surface would allow for the prediction of adsorption energies, diffusion barriers, and the chemical reactions that lead to the formation of the SrO lattice, providing a fundamental understanding to optimize experimental growth conditions.
| Simulation Technique | Insights Provided |
| Molecular Dynamics (MD) | Precursor behavior in the gas phase and on the substrate surface. |
| Density Functional Theory (DFT) | Adsorption energies and reaction pathways for precursor decomposition. |
| Kinetic Monte Carlo (KMC) | Long-term evolution of film morphology and defect formation. |
Future Research Directions and Emerging Applications
Exploration of Green Synthesis Routes
The traditional synthesis of metal carboxylates often involves organic solvents and energy-intensive steps. The development of green synthesis routes for Strontium bis(2-ethylhexanolate) is a critical area of future research, aiming to enhance sustainability. rsc.org This approach emphasizes the use of environmentally benign solvents, lower energy consumption, and the use of renewable starting materials. rsc.orgnih.gov Key research directions include:
Bio-based Feedstocks: Investigating the use of bio-derived 2-ethylhexanoic acid or alternative carboxylic acids from renewable sources.
Solvent-Free Synthesis: Exploring mechanochemical methods, where mechanical force is used to initiate the reaction between strontium salts and 2-ethylhexanoic acid in the absence of a solvent. ntu.edu.sg
Aqueous Synthesis: Developing methods that utilize water as the primary solvent, minimizing the reliance on volatile organic compounds (VOCs).
Improved Atom Economy: Designing synthesis pathways that maximize the incorporation of reactants into the final product, thereby minimizing waste, a core principle of green chemistry. rsc.org
The goal is to create synthesis protocols that are not only more environmentally friendly but also potentially more cost-effective and scalable, without compromising the purity and performance of the final product. nih.gov
Rational Design of Strontium bis(2-ethylhexanolate) Analogues for Specific Material Properties
Strontium bis(2-ethylhexanolate) is a versatile precursor, but its properties can be further tailored for specific applications through the rational design of its molecular structure. researchgate.net This involves systematically modifying the organic ligand to control the physical and chemical properties of the precursor, which in turn influences the characteristics of the final material. researchgate.net
Future research in this area focuses on:
Modifying Ligand Structure: Synthesizing analogues with different carboxylate ligands (e.g., varying chain length, branching, or incorporating functional groups) to tune properties like solubility, volatility, and thermal decomposition temperature. academie-sciences.fr
Chelating Ligands: Using strongly chelating ligands, such as β-diketonates, in conjunction with or in place of 2-ethylhexanoate (B8288628) to create more stable, monomeric precursors that can reduce film shrinkage and cracking during deposition. academie-sciences.fr
Heterometallic Precursors: Designing multi-metal precursors that incorporate strontium and other elements (e.g., titanium, niobium, tantalum) in a single molecule. This approach offers precise stoichiometric control for the deposition of complex oxide thin films like SrTiO₃ (STO) or SrBi₂Ta₂O₉ (SBT). academie-sciences.fr
Computational Modeling: Utilizing computational chemistry to predict how changes in ligand structure will affect the precursor's properties and its decomposition pathway, enabling a more targeted and efficient design process.
The table below outlines potential modifications to the ligand and their expected impact on precursor and material properties.
| Ligand Modification | Precursor Property Targeted | Desired Outcome in Final Material | Example Analogue Class |
| Varying Alkyl Chain Length | Volatility, Decomposition Temperature | Control over deposition rate and temperature window | Strontium butanoate, Strontium decanoate |
| Introducing Chelating Groups | Increased Stability, Monomeric Form | Reduced film cracking, improved uniformity | Strontium acetylacetonate |
| Incorporating Functional Groups | Solubility, Reactivity | Doping of the final material, enhanced surface interaction | Hydroxy-functionalized carboxylates |
| Creating Multi-metal Complexes | Stoichiometric Control | Formation of complex oxides with precise composition | Strontium-Titanium mixed carboxylates |
Integration into Novel Device Architectures (e.g., Microelectronics, Energy Storage)
As a soluble and readily decomposable source of strontium, Strontium bis(2-ethylhexanolate) is a key enabler for fabricating advanced materials for next-generation devices.
Microelectronics: The compound serves as a liquid precursor for techniques like Metal Organic Deposition (MOD), Chemical Vapor Deposition (CVD), and Atomic Layer Deposition (ALD) to create high-quality thin films of strontium-containing oxides. researchgate.netihp-microelectronics.com These materials are integral to various microelectronic components. For example, Strontium Titanate (SrTiO₃) is a high-dielectric-constant material used in capacitors, while ferroelectric materials like Strontium Bismuth Tantalate (SrBi₂Ta₂O₉) are used in non-volatile memory applications. academie-sciences.fr Future work will focus on optimizing deposition processes using this precursor to achieve thinner, more uniform, and defect-free films for smaller and more powerful electronic devices. ihp-microelectronics.com
Energy Storage: A significant emerging application is in thermochemical energy storage (TCES) for concentrated solar power (CSP) plants. researchgate.netresearchgate.net The reversible reaction between strontium oxide (SrO) and carbon dioxide (CO₂) to form strontium carbonate (SrCO₃) can store and release large amounts of high-temperature thermal energy (~1200 °C). researchgate.netresearchgate.net Strontium bis(2-ethylhexanolate) is an ideal precursor for synthesizing the initial high-surface-area SrO/SrCO₃ materials required for these systems. americanelements.com Research is aimed at using this precursor to create nanostructured materials that can withstand many cycles of carbonation and decomposition without losing efficiency. researchgate.net
Development of In-situ Characterization Techniques for Deposition Processes
To optimize the fabrication of thin films from Strontium bis(2-ethylhexanolate), a detailed understanding of its decomposition and film formation mechanism is essential. The development and application of in-situ and operando characterization techniques are crucial for gaining this knowledge. ihp-microelectronics.com These methods allow researchers to monitor the deposition process in real-time.
Future research will involve the increased use of techniques such as:
Spectroscopic Ellipsometry (SE): To monitor film thickness, roughness, and optical properties during growth. ihp-microelectronics.com
Quadrupole Mass Spectrometry (QMS): To analyze the gas-phase species, including reaction byproducts and unreacted precursor, providing insights into the chemical reactions occurring. ihp-microelectronics.com
X-ray Photoelectron Spectroscopy (XPS): To study the elemental composition and chemical states of the film surface and interfaces as they form, without exposure to ambient conditions. ihp-microelectronics.com
Fourier-Transform Infrared Spectroscopy (FTIR): To track the disappearance of organic ligands and the formation of metal-oxygen bonds in the film during thermal treatment. researchgate.net
By combining these techniques, a comprehensive picture of the deposition process can be constructed, from the initial adsorption of the precursor to the final crystallization of the oxide film. academie-sciences.frihp-microelectronics.com This will enable precise control over film microstructure and properties.
Discovery of New Catalytic Transformations
Metal carboxylates, including 2-ethylhexanoates, are known to catalyze various chemical reactions. researchgate.netamericanelements.com While Strontium bis(2-ethylhexanoate) has been used as a co-catalyst or drier in the oxidative curing of alkyd paints, its full catalytic potential remains largely unexplored. mdpi.com
Future research directions aim to discover new catalytic activities for this compound:
Polymerization Catalysis: Tin(II) bis(2-ethylhexanoate) is a widely used catalyst for the ring-opening polymerization of lactide to form polylactic acid (PLA). rug.nl Future studies could investigate whether Strontium bis(2-ethylhexanolate) or its analogues can catalyze this or similar polymerization reactions, potentially offering a less toxic alternative to tin-based catalysts.
Transesterification Reactions: Given its use in the alcoholysis of polymers like PET, it could be explored as a catalyst for other transesterification reactions, which are important in biofuel production and polymer recycling. mdpi.com
C-C Coupling Reactions: Other metal 2-ethylhexanoates, such as those of copper, have been shown to mediate carbon-carbon bond formation. nih.govacs.org Research could probe the ability of strontium bis(2-ethylhexanolate), perhaps as part of a bimetallic system, to catalyze such coupling reactions in organic synthesis.
Ethylene (B1197577) Oligomerization: Aryloxy derivatives of strontium have been used in catalyst systems for ethylene trimerization. d-nb.info This suggests that modified strontium carboxylates could also find applications in the selective production of valuable short-chain olefins.
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis methods for strontium bis(2-ethylhexanolate), and how can purity be validated?
- Methodological Answer : Synthesis typically involves reacting strontium precursors (e.g., strontium chloride or acetate) with 2-ethylhexanol under alkaline conditions. A common approach includes refluxing stoichiometric amounts of SrCl₂ and 2-ethylhexanol in anhydrous solvents (e.g., toluene) with a base (e.g., NaOH) to deprotonate the alcohol. Post-reaction, purification via vacuum distillation or recrystallization is critical. Purity validation employs Fourier-transform infrared spectroscopy (FTIR) to confirm ligand coordination (C-O and Sr-O bonds) and nuclear magnetic resonance (NMR) to assess organic impurities. X-ray diffraction (XRD) may further verify crystallinity .
Q. Which spectroscopic techniques are most effective for characterizing strontium bis(2-ethylhexanolate)?
- Methodological Answer :
- FTIR : Identifies Sr-O bonding (450–550 cm⁻¹) and ligand integrity (C-O stretch at ~1050 cm⁻¹).
- NMR : ¹H and ¹³C NMR detect residual solvents or unreacted ligands.
- XRD : Resolves crystal structure and confirms phase purity.
- Elemental Analysis : Validates Sr and C/H/O ratios.
Cross-referencing these methods ensures structural fidelity, particularly when comparing results to analogous strontium complexes like bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium .
Q. What are the primary applications of strontium bis(2-ethylhexanolate) in materials science research?
- Methodological Answer : The compound serves as a precursor for:
- Thin-film deposition : Sol-gel or chemical vapor deposition (CVD) methods leverage its volatility and thermal decomposition properties.
- Nanoparticle synthesis : Acts as a strontium source in colloidal reactions under controlled hydrolysis.
- Catalysis : Explored in cross-coupling reactions due to its Lewis acidity. These applications parallel uses of titanium tetrakis(2-ethylhexanolate) in aerospace coatings and catalytic systems .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize hydrolysis and oxidation during synthesis?
- Methodological Answer :
- Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture/O₂.
- Solvent Drying : Pre-treat solvents (e.g., toluene) with molecular sieves.
- Temperature Control : Maintain reflux temperatures below ligand decomposition thresholds.
- Additives : Chelating agents (e.g., tetraglyme) stabilize the complex, as seen in bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium tetraglyme adducts .
- Data Contradiction Analysis : Discrepancies in reported yields may arise from trace water content. Replicate experiments with Karl Fischer titration to quantify solvent moisture and correlate with product purity.
Q. What strategies resolve conflicting data on the thermal stability of strontium bis(2-ethylhexanolate)?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Conduct under N₂ vs. air to differentiate oxidative decomposition from volatilization.
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions or exothermic events.
- In-Situ XRD : Monitors structural changes during heating.
Conflicting data often stem from varying atmospheric conditions or impurities. For example, titanium alkoxides exhibit similar stability challenges, requiring standardized protocols .
Q. How can computational modeling enhance the understanding of strontium bis(2-ethylhexanolate)’s reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts ligand dissociation energies and Sr coordination geometry.
- Molecular Dynamics (MD) : Simulates solvation effects and aggregation behavior.
- Comparative Studies : Benchmark against experimentally characterized analogs (e.g., dibutylstannanebis(ylium) bis(2-ethylhexanoate)) to validate models .
- Data Integration : Pair computational results with spectroscopic data to refine reaction mechanisms, such as ligand-exchange pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
